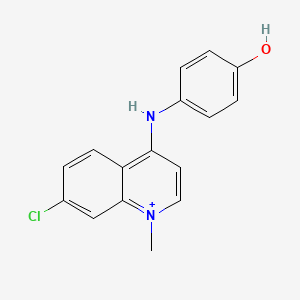
4-((7-Chloro-1-methyl-1lambda(5)-quinolin-4-yl)amino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((7-Chloro-1-methyl-1lambda(5)-quinolin-4-yl)amino)phenol is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with a chlorine atom at the 7th position and a methyl group at the 1st position. Additionally, it has an amino group attached to the 4th position of the quinoline ring, which is further connected to a phenol group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((7-Chloro-1-methyl-1lambda(5)-quinolin-4-yl)amino)phenol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline ring system. This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene. The resulting quinoline derivative is then chlorinated at the 7th position using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Next, the methylation of the quinoline ring at the 1st position can be carried out using methyl iodide (CH3I) in the presence of a strong base like sodium hydride (NaH). The amino group is introduced at the 4th position through a nucleophilic substitution reaction using ammonia (NH3) or an amine derivative. Finally, the phenol group is attached to the amino group via a coupling reaction using reagents like phenol and a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis systems are often employed to achieve efficient and reproducible results. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are used to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
4-((7-Chloro-1-methyl-1lambda(5)-quinolin-4-yl)amino)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in anhydrous ethanol.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
4-((7-Chloro-1-methyl-1lambda(5)-quinolin-4-yl)amino)phenol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-((7-Chloro-1-methyl-1lambda(5)-quinolin-4-yl)amino)phenol involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes, which is a common mechanism for its antimicrobial and anticancer activities. Additionally, it can inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways may vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1-methylquinoline: Lacks the amino and phenol groups, resulting in different chemical and biological properties.
4-Aminoquinoline: Lacks the chlorine and methyl groups, leading to variations in its reactivity and applications.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different substituents.
Uniqueness
4-((7-Chloro-1-methyl-1lambda(5)-quinolin-4-yl)amino)phenol is unique due to its specific combination of substituents, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom, methyl group, amino group, and phenol group in the quinoline ring system allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in scientific research.
Properties
CAS No. |
24616-93-1 |
|---|---|
Molecular Formula |
C16H14ClN2O+ |
Molecular Weight |
285.75 g/mol |
IUPAC Name |
4-[(7-chloro-1-methylquinolin-1-ium-4-yl)amino]phenol |
InChI |
InChI=1S/C16H13ClN2O/c1-19-9-8-15(14-7-2-11(17)10-16(14)19)18-12-3-5-13(20)6-4-12/h2-10,20H,1H3/p+1 |
InChI Key |
IPYDEOKUKGINPO-UHFFFAOYSA-O |
Canonical SMILES |
C[N+]1=C2C=C(C=CC2=C(C=C1)NC3=CC=C(C=C3)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















